4,6,7-Trimethyl-2-oxo-2,3-dihydroquinazoline-8-carbonitrile
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Overview
Description
4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by its unique structure, which includes a quinazoline core with three methyl groups and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-hydroxy-2-quinolone with cyanoacetic ester under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amine, and halogenated compounds .
Scientific Research Applications
4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- 2,6,7-Trimethyl-4-oxo-3-pyridin-2-yl-3,4-dihydroquinazoline-8-carboxylic acid
Uniqueness
4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile is unique due to its specific substitution pattern on the quinazoline core. The presence of three methyl groups and a nitrile group provides distinct chemical properties and biological activities compared to other similar compounds .
Properties
CAS No. |
89638-42-6 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-oxo-3H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-6-4-9-8(3)14-12(16)15-11(9)10(5-13)7(6)2/h4H,1-3H3,(H,14,15,16) |
InChI Key |
OHWQQZBGPFSOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)N=C2C(=C1C)C#N)C |
Origin of Product |
United States |
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